molecular formula C5H5N B057733 Pyridine-d5 CAS No. 7291-22-7

Pyridine-d5

Cat. No. B057733
CAS RN: 7291-22-7
M. Wt: 84.13 g/mol
InChI Key: JUJWROOIHBZHMG-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-d5 is a deuterated analogue of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5D5N. It is characterized by a ring structure composed of five carbon atoms and one nitrogen atom, with five deuterium atoms replacing the hydrogen atoms typically found in pyridine. This isotopic substitution is often used in various spectroscopic techniques to study molecular interactions and dynamics due to the distinct properties of deuterium compared to hydrogen .

Synthesis Analysis

The synthesis of pyridine-d5 involves the exchange between pyridine vapor and heavy water in the presence of a palladium catalyst. This process allows for the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of pyridine-d5 . Additionally, pyridine derivatives can be synthesized through carbon-carbon coupling reactions, which are crucial in the field of organic chemistry10.

Molecular Structure Analysis

The molecular structure of pyridine-d5 has been studied using various spectroscopic methods. Ab initio calculations have shown that pyridine-d5 adopts a boatlike structure upon excitation into the lowest triplet state, which is an intrinsic property of the molecule and not caused by the crystal field. This distortion is due to the nature of the π-electron system, which changes from a 6π-electron system in the ground state to a 7π-electron system in the excited state .

Chemical Reactions Analysis

Pyridine-d5 is involved in a variety of chemical reactions. For instance, it can be used as a probe molecule to investigate the macrostructure and pore shapes in materials, as its adsorption on surfaces can provide insights into the material's properties . Furthermore, pyridine-d5 is used to determine the Brønsted acid strength of solid catalysts through NMR spectroscopy, where the 1H chemical shift of adsorbed pyridine-d5 correlates with the acid strength .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-d5 have been extensively studied. Infrared and Raman spectroscopy have provided detailed information on the vibrational properties of pyridine-d5, which are consistent with its molecular structure . The compound's interaction with other molecules, such as in the formation of hydrogen-bonded chains, has been analyzed using X-ray diffraction and spectroscopic techniques . Additionally, the steric hindrance effect and the role of functional groups such as azide and azo bridges have been found to significantly influence the stability and properties of pyridine-based materials .

Scientific Research Applications

3. Pyridine as a Precious Source of Clinically Useful Agents

  • Summary of Application : Pyridine-d5 is used in the synthesis of a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
  • Methods of Application : The methods involve using Pyridine-d5 as a precursor for synthesizing target pharmaceuticals and agrochemicals .
  • Results or Outcomes : The results show that the pyridine moiety present in a drug molecule increases its biochemical potency and metabolic stability, enhances cellular permeability .

4. Pyridine Scaffold as Anticancer Targeting Agents

  • Summary of Application : Pyridine-d5 is used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
  • Methods of Application : The methods involve using Pyridine-d5 in the synthesis of new anticancer agents .
  • Results or Outcomes : The results show that pyridine exhibited cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

5. Synthesis of Target Pharmaceuticals and Agrochemicals

  • Summary of Application : Pyridine-d5 is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
  • Methods of Application : The methods involve using Pyridine-d5 as a precursor for synthesizing target pharmaceuticals and agrochemicals .
  • Results or Outcomes : The results show that the pyridine moiety present in a drug molecule increases its biochemical potency and metabolic stability, enhances cellular permeability .

6. Synthesis of New Anticancer Agents

  • Summary of Application : Pyridine-d5 is used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
  • Methods of Application : The methods involve using Pyridine-d5 in the synthesis of new anticancer agents .
  • Results or Outcomes : The results show that pyridine exhibited cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Safety And Hazards

Pyridine-d5 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding ingestion and inhalation, wearing protective clothing, and using it only in well-ventilated areas or outdoors .

properties

IUPAC Name

2,3,4,5,6-pentadeuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993690
Record name (~2~H_5_)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a disagreeable odor; [NTP]
Record name Pyridine-d5
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13664
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

15.0 [mmHg]
Record name Pyridine-d5
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13664
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Pyridine-d5

CAS RN

7291-22-7
Record name Pyridine-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7291-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H5)Pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_5_)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H5)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-d5
Reactant of Route 2
Pyridine-d5
Reactant of Route 3
Pyridine-d5
Reactant of Route 4
Pyridine-d5
Reactant of Route 5
Pyridine-d5
Reactant of Route 6
Pyridine-d5

Citations

For This Compound
7,320
Citations
KN Wong, SD Colson - Journal of Molecular Spectroscopy, 1984 - Elsevier
… ’s pyridine and pyridine-d5 frequencies as initial frequencies. … nonplanar vibrations of pyridine and pyridine-d5, and Zerbi et … I for pyridine and in Table II for pyridine-d5. It is interesting to …
Number of citations: 121 www.sciencedirect.com
H Kim, J Ralph - Organic & biomolecular chemistry, 2010 - pubs.rsc.org
… a 5 mm NMR tube in 1 ml of DMSO-d6/pyridine-d5 (4 : 1). b) Short acquisition time (17 min) experiment on aspen cell walls in DMSO-d6/pyridine-d5 (4 : 1) using a 750 MHz cryoprobe-…
Number of citations: 655 pubs.rsc.org
S Crawford, MT Kirchner, D Bläser, R Boese… - Angewandte …, 2009 - Wiley Online Library
The ab initio calculation of the relative stabilities of isomers of gas-phase molecules rates as one of the outstanding scientific achievements of the twentieth century. Our understanding …
Number of citations: 91 onlinelibrary.wiley.com
E Castellucci, G Sbrana, FD Verderame - The Journal of Chemical …, 1969 - pubs.aip.org
… For pyridine-D5, what we believe to be the crystal form 1, was first measured, then the … Several samples of pyridine-D5 and pyridine-H5 and solid solutions of the two species were …
Number of citations: 57 pubs.aip.org
HD Stidham, DP Dilella - Journal of Raman Spectroscopy, 1980 - Wiley Online Library
… -2,3,5,6-d4 and pyridined5 and also summarize all of the … and Raman spectra of liquid pyridine-d5. Some changes in … assignment for both pyridine and pyridine-d5 in order to obtain …
TE Kane, Á Somogyi, VH Wysocki - Organic mass spectrometry, 1993 - Wiley Online Library
Low‐energy collisions of ionized acetone‐d 6 , DMSO‐d 6 and pyridine‐d 5 with alkanethiolate self‐assembled monolayer (SAM) surfaces prepared on gold were investigated. These …
JR Murdoch, A Streitwieser Jr - The Journal of Physical Chemistry, 1981 - ACS Publications
Hydrogen bonding between pentafluorobenzene and pyridine-d5 … Pyridine-d5. The pyridine-d5 (PD5) was commercially available and had a deuterium content of ~99%. The material …
Number of citations: 6 pubs.acs.org
L Corrsin, BJ Fax, RC Lord - The Journal of Chemical Physics, 1953 - pubs.aip.org
… If 981 is chosen, only the weak line in pyridined5 at 798 gives satisfactory agreement with the product rule. The counterpart of 1043 in pyridine-d5 should lie at about 840 and might be …
Number of citations: 321 pubs.aip.org
I Reineck, R Maripuu, H Veenhuizen, L Karlsson… - Journal of Electron …, 1982 - Elsevier
The He(I) electron spectra of pyridine and pyridine-d 5 have been recorded. Distinct vibrational progressions are observed in the first and fourth electronic bands and a vibrational …
Number of citations: 2 www.sciencedirect.com
KN Wong, SD Colson - The Journal of Physical Chemistry, 1983 - ACS Publications
… The v vibration of pyridine-d5 belongs to a totally symmetric a, species andshould possess a … It will be interesting to consider this approach to this analysis in that pyridine-d5 is close to …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.